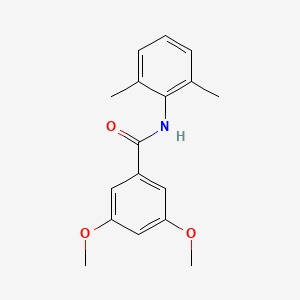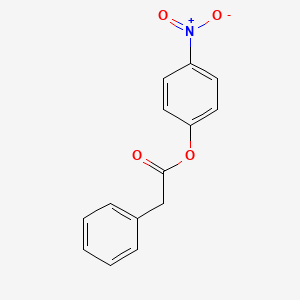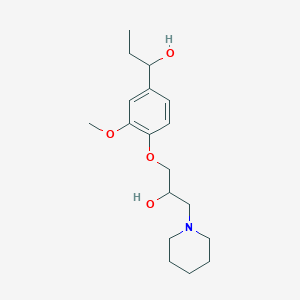
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3 and 5 positions and a 2,6-dimethylphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2,6-dimethylaniline. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in anhydrous conditions.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-(2,6-dimethylphenyl)-3,5-dimethoxyaniline.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparación Con Compuestos Similares
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide can be compared with other similar compounds such as:
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzylamine: Similar structure but with an amine group instead of an amide.
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzyl alcohol: Similar structure but with an alcohol group instead of an amide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-6-5-7-12(2)16(11)18-17(19)13-8-14(20-3)10-15(9-13)21-4/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOCRAAWZDISBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3875267.png)
![2-{[(E)-furan-2-ylmethylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B3875274.png)
![(5E)-3-[(3-chloro-4-methylanilino)methyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3875278.png)
![N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3875279.png)


![2-oxo-N-phenyl-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B3875295.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875301.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3875312.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3-methoxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3875314.png)
![methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate](/img/structure/B3875316.png)

![4-[5-[(Z)-[(1-methylbicyclo[4.1.0]heptane-7-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3875335.png)
![ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate](/img/structure/B3875345.png)
